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Get Quote

Executive Summary
Precise chemical identification is the bedrock of reproducible science. In high-throughput

screening and automated synthesis, ambiguous nomenclature can lead to costly errors. This

guide focuses on 3,4-Dibromo-5-fluorophenylacetonitrile (CAS 1803779-04-5), a dense

functionalized arene.[1][2] We provide its authoritative SMILES and InChIKey identifiers,

analyze their derivation, and establish a protocol for their validation in digital chemical libraries.

Chemical Identity & Structural Analysis[3][4][5]
The compound is a benzene derivative substituted with two bromine atoms, one fluorine atom,

and an acetonitrile group. Due to the symmetry of the 1,3,4,5-substitution pattern, the molecule

possesses a C2 axis of symmetry in the plane if the substituents were identical, but the specific

arrangement of Br and F breaks this, creating a unique orientation that dictates the

canonicalization of its identifiers.
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Core Identifiers Table[6]
Identifier Type Value Technical Note

Common Name
3,4-Dibromo-5-

fluorophenylacetonitrile

IUPAC priority assigns locants

to minimize substituent

numbers (3,4,5 vs 3,4,5).

Bromo cited first alphabetically.

CAS Registry Number 1803779-04-5
Primary key for regulatory and

commercial queries.

Canonical SMILES N#CCc1cc(F)c(Br)c(Br)c1

Generated via canonicalization

algorithms (e.g., OEChem,

RDKit). Note the traversal

order.

InChI String

InChI=1S/C8H4Br2FN/c9-7-2-

1-6(3-4-11)5-8(7)10/h1-

2H,5H2

Standard version (1S).

Encodes connectivity and

hydrogen layers.

InChIKey
HQVKLSOWNDQWOC-

UHFFFAOYSA-N

Hashed 27-character string for

database indexing.

Molecular Formula C₈H₄Br₂FN Exact Mass: 292.867

Structural Ambiguity Resolution
A common point of confusion arises from the naming symmetry. The structure 3,4-Dibromo-5-
fluorophenylacetonitrile is chemically identical to 4,5-Dibromo-3-fluorophenylacetonitrile due

to the flip-symmetry of the benzene ring relative to the acetonitrile anchor at position 1.

Path A (3,4-DiBr-5-F): 1-CH₂CN → 2-H → 3-Br → 4-Br → 5-F → 6-H

Path B (3-F-4,5-DiBr): 1-CH₂CN → 2-H → 3-F → 4-Br → 5-Br → 6-H

While IUPAC naming conventions prioritize alphabetical order (Bromo < Fluoro) to assign the

lower locant set to the preferred name, canonical SMILES algorithms often prioritize the graph

traversal based on atomic weight or electronegativity, which is why the common database
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SMILES N#CCc1cc(F)c(Br)c(Br)c1 follows Path B (Fluorine first). Both resolve to the same

InChIKey.

Cheminformatics Mechanics: Deriving the
Identifiers
Understanding how these strings are generated allows researchers to troubleshoot database

mismatches.

The InChI Generation Workflow
The InChI (International Chemical Identifier) is constructed in layers. For this molecule:

Formula Layer:C8H4Br2FN – The atoms present.[3][4][5][6]

Connection Layer:c9-7-2-1-6(3-4-11)5-8(7)10 – This string defines the non-hydrogen

connectivity. The canonical numbering here is internal to the InChI algorithm and does not

match IUPAC numbering.

Hydrogen Layer:h1-2H,5H2 – Specifies the location of hydrogen atoms (aromatic protons

and the methylene CH₂).

The InChIKey Hashing
The InChIKey is a SHA-256 hash of the InChI string, truncated and formatted.

Block 1 (14 chars):HQVKLSOWNDQWOC – Encodes the molecular skeleton (connectivity).

Any isomer with the same skeleton (e.g., changing bond orders or protonation) would

change this.

Block 2 (10 chars):UHFFFAOYSA – Encodes stereochemistry and isotopic layers.

UHFFFAOY indicates standard (S) generation with no stereochemistry defined (achiral).

Flag:N – Indicates neutral protonation state.

Visualization: Identifier Generation Pipeline
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Figure 1: The deterministic pathway from chemical structure to machine-readable identifiers.

Application in Drug Discovery
Impurity Tracking in Synthesis
This molecule is often encountered as a building block or impurity in the synthesis of bioactive

indazoles or quinolines (e.g., analogs of Trelagliptin). The InChIKey is critical for "exact match"

searching in Electronic Lab Notebooks (ELNs) to differentiate this specific isomer from its

regioisomers (e.g., 3,5-dibromo-4-fluoro analogs), which have distinct biological activities.

Database Mining Protocol
When searching vendor catalogs (e.g., MolCore, AK Scientific) or databases (PubChem),

relying solely on the name is risky due to the "3,4-diBr-5-F" vs "3-F-4,5-diBr" ambiguity.

Recommended Workflow:

Primary Search: Use the InChIKey (HQVKLSOWNDQWOC-UHFFFAOYSA-N). This is

collision-free for this skeleton.

Secondary Search: Use the CAS Number (1803779-04-5).

Verification: If a structure is returned, visually verify the halogen pattern: The Fluorine must

be flanked by a Hydrogen and a Bromine (positions 6 and 4 respectively), and the two

Bromines must be adjacent (positions 3 and 4).

Experimental Validation Protocol
To ensure the integrity of your chemical inventory, use this computational validation step using

open-source tools (RDKit or OpenBabel) before registering the compound in your local

database.
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Step-by-Step Validation:

Input: Draw the structure in your chemical sketcher (ChemDraw/Marvin).

Compute: Generate the SMILES string.

Compare: Check against the canonical string N#CCc1cc(F)c(Br)c(Br)c1.[7]

Hash: Generate the InChIKey and verify it matches HQVKLSOWNDQWOC-UHFFFAOYSA-

N.

Decision Logic for Isomer Resolution

Input Structure

Are Br atoms adjacent?

Is F adjacent to Br?

Yes

Isomer:
3,5-Dibromo-4-fluoro

No (Separated by F/H)

Target:
3,4-Dibromo-5-fluoro

Yes

Other Isomer

No

Click to download full resolution via product page

Figure 2: Logical decision tree to distinguish the target compound from common regioisomers.

Safety & Handling Context
While this guide focuses on informatics, the structure implies specific hazards. The acetonitrile

moiety suggests potential metabolic release of cyanide, and the benzyl halide-like character
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(though deactivated by the nitrile) suggests potential alkylating properties.

Signal Word: Warning

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

Handling: Standard Schlenk line techniques or fume hood usage is mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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